2-Cyclopentene-1-acetic acid, 4-oxo-
Description
2-Cyclopentene-1-acetic acid, 4-oxo- is a cyclopentene derivative featuring a conjugated cyclopentene ring with a ketone group at the 4-position and an acetic acid substituent at the 1-position. This compound is structurally significant due to its unsaturated cyclic framework and functional groups, which influence its reactivity and applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
74877-21-7 |
|---|---|
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-(4-oxocyclopent-2-en-1-yl)acetic acid |
InChI |
InChI=1S/C7H8O3/c8-6-2-1-5(3-6)4-7(9)10/h1-2,5H,3-4H2,(H,9,10) |
InChI Key |
JTGPESOKUAWYRM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CC1=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentene-1-acetic acid, 4-oxo- can be achieved through various methods. One common approach involves the reaction of cyclopentanol with an acid catalyst to form cyclopentene, which is then further reacted with acetic acid . Another method includes the use of organocerium reagents with cycloalkanones, followed by the addition of MsCl or SOCl2 with DBU to yield the desired product .
Industrial Production Methods
Industrial production of 2-Cyclopentene-1-acetic acid, 4-oxo- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include distillation and purification steps to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentene-1-acetic acid, 4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-Cyclopentene-1-acetic acid, 4-oxo- has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-Cyclopentene-1-acetic acid, 4-oxo- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, influencing various physiological processes .
Comparison with Similar Compounds
Comparison with Structural Isomers
Positional Isomerism in Cyclopentene Carboxylic Acids
The position of the double bond and substituents significantly affects properties:
- Key Observations :
- The 2-cyclopentene isomer (target compound) has a lower melting point (19°C) compared to saturated analogs, likely due to reduced symmetry and increased steric strain .
- Positional isomerism impacts synthetic routes; for example, asymmetric hydroboration methods are used to prepare enantiomerically pure cyclopentene derivatives .
Substituent Effects: Oxo vs. Acetoxy Groups
4-Oxo vs. 4-Acetoxy Derivatives
The presence of a ketone (oxo) or ester (acetoxy) group alters reactivity and applications:
- Key Observations: The 4-oxo group increases electrophilicity, making the compound prone to nucleophilic attacks (e.g., in selenolactonization reactions) . Acetoxy derivatives are more lipophilic, enhancing their utility in drug delivery systems .
Ring Size Variations: Cyclopentene vs. Cyclohexene
Impact of Ring Size on Physicochemical Properties
- Key Observations :
Industrial and Pharmaceutical Relevance
- Prostaglandin Synthesis : 4-Oxo-2-cyclopenten-1-yl acetate is a key intermediate in prostaglandin analogs due to its stereochemical flexibility .
- Technical Grades : Commercial 2-cyclopentene-1-acetic acid (90% purity) is used in bulk synthesis, though impurities like the 3-cyclopentene isomer require purification for high-precision applications .
Table 1: Physical Properties of Key Compounds
| Compound Name | Melting Point (°C) | Boiling Point (°C) | Flash Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| 2-Cyclopentene-1-acetic acid | 19 | 238 | 143 | 1.047 |
| 4-Oxo-2-cyclopenten-1-yl acetate | N/A | N/A | N/A | N/A |
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